7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Synthesis
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are of paramount importance in organic chemistry, serving as crucial building blocks for a vast array of functional molecules. bohrium.com Their significance stems from several key attributes:
Biological Activity: A significant percentage of pharmaceuticals and natural products feature nitrogen heterocyclic cores. bohrium.commdpi.comnih.gov In fact, over half of all FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. Their ability to form hydrogen bonds and interact with biological targets makes them ideal scaffolds for drug design. nih.gov
Diverse Applications: Beyond pharmaceuticals, these compounds are integral to agrochemicals, polymers, dyes, and materials science. bohrium.comelsevierpure.com For instance, they form the basis of conducting polymers and are used as corrosion inhibitors. numberanalytics.com
Synthetic Versatility: The presence of nitrogen atoms in the ring imparts unique chemical reactivity, allowing for a wide range of chemical modifications and the synthesis of a diverse library of derivatives. numberanalytics.com This synthetic tractability is a key reason for their widespread use in chemical research. frontiersin.org
The prevalence of nitrogen heterocyles in both natural and synthetic compounds underscores their fundamental role in contemporary chemical synthesis and drug discovery. mdpi.comijnrd.org
Overview of the Pyrrolo[2,3-B]pyrazine Scaffold in Academic Literature
The pyrrolo[2,3-b]pyrazine scaffold is a fused bicyclic heterocycle, containing both a pyrrole (B145914) and a pyrazine (B50134) ring. researchgate.net This particular arrangement of nitrogen atoms has garnered considerable attention in academic and industrial research. A review of the literature reveals several key aspects of this scaffold:
Biological Profile: Compounds based on the pyrrolo[2,3-b]pyrazine core have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net
Kinase Inhibition: Notably, the 5H-pyrrolo[2,3-b]pyrazine isomer is frequently associated with kinase inhibitory activity. researchgate.netresearchgate.net Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This has made the pyrrolo[2,3-b]pyrazine scaffold a "privileged scaffold" in the design of kinase inhibitors.
Synthetic Accessibility: Various synthetic routes have been developed to access the pyrrolo[2,3-b]pyrazine core and its derivatives, allowing for systematic exploration of its structure-activity relationships. researchgate.net
The unique combination of a readily synthesizable core and a propensity for kinase inhibition has cemented the pyrrolo[2,3-b]pyrazine scaffold as a valuable tool in medicinal chemistry research. researchgate.netnih.gov
Rationale for Research Focus on 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine and its Derivatives
Within the broader family of pyrrolo[2,3-b]pyrazines, this compound has emerged as a compound of particular interest. The rationale for this focused research is primarily driven by its potent and often selective inhibitory activity against various protein kinases.
The introduction of a phenyl group at the 7-position and an amine group at the 2-position of the 5H-pyrrolo[2,3-b]pyrazine core has proven to be a highly effective strategy for targeting the ATP-binding site of kinases. Research has demonstrated that this specific substitution pattern leads to significant inhibitory activity against several key kinase targets, including:
Fibroblast Growth Factor Receptors (FGFRs): Derivatives of this compound have shown potent inhibition of FGFRs, a family of receptor tyrosine kinases often implicated in cancer. nih.gov The phenyl group can occupy a hydrophobic pocket in the kinase domain, while the 2-amine group forms crucial hydrogen bonds.
Janus Kinases (JAKs): This scaffold has also been successfully utilized to develop inhibitors of JAK3, a key enzyme in the signaling pathways of the immune system. nih.gov
The ability to systematically modify the 7-phenyl ring and other positions on the pyrrolopyrazine core allows for the fine-tuning of potency and selectivity, making this compound a valuable starting point for the development of novel kinase inhibitors. The following tables summarize some of the reported research findings for derivatives of this compound.
| Compound ID | R1 Group | Target Kinase | IC50 (nM) |
| 1 | H | FGFR1 | 11 |
| 2 | 2-fluoroethyl | FGFR1 | 7.9 |
| 3 | ethyl | FGFR1 | 3.0 |
| 4 | isopropyl | FGFR1 | 3.0 |
Data sourced from a study on 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors. nih.gov
| Compound ID | R2 Group | Target Kinase | IC50 (nM) |
| 1a | H | JAK3 | 1.3 |
| 1h | F | JAK3 | 1.1 |
| 12b | 4-morpholinophenyl | JAK3 | 0.8 |
| 12d | 4-(4-methylpiperazin-1-yl)phenyl | JAK3 | 0.4 |
Data sourced from a study on 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers as potent JAK3 kinase inhibitors. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H2,13,16)(H,14,15) |
InChI Key |
NDXKYVJHBNQBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Pyrrolo 2,3 B Pyrazin 2 Amines
Electrophilic Substitution Reactions on the Pyrrolo[2,3-B]pyrazine Core
The pyrrolo[2,3-b]pyrazine system, akin to its structural analog 7-azaindole (B17877), is susceptible to electrophilic substitution reactions, primarily on the electron-rich pyrrole (B145914) moiety. The pyrazine (B50134) ring is generally deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms. rsc.org The regioselectivity of these substitutions is dictated by the inherent electron distribution of the heterocyclic core and the influence of existing substituents.
For 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine, the C-3 position of the pyrrole ring is the most probable site for electrophilic attack. This is analogous to the observed reactivity of 7-azaindole, where electrophilic substitution preferentially occurs at the C-3 position. The amino group at C-2 and the phenyl group at C-7 will further modulate this reactivity. The +M (mesomeric) effect of the amino group at C-2 would enhance the electron density of the pyrrole ring, further activating it towards electrophilic substitution.
A classic example of an electrophilic substitution on such heterocyclic systems is the Vilsmeier-Haack reaction , which introduces a formyl group. masterorganicchemistry.comresearchgate.net This reaction typically employs a Vilsmeier reagent, generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). masterorganicchemistry.comresearchgate.net For electron-rich heterocycles, this reaction proceeds under relatively mild conditions. nih.gov It is anticipated that this compound would undergo formylation at the C-3 position under Vilsmeier-Haack conditions.
Halogenation, another key electrophilic substitution, can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) can be used for bromination and iodination, respectively. rsc.org The reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides has been shown to result in halogenation at the C-4 position of the pyrazole (B372694) ring, highlighting the feasibility of such transformations on similar heterocyclic systems. rsc.org
Table 1: Predicted Electrophilic Substitution Reactions on this compound
| Reaction | Reagent(s) | Predicted Major Product | Reference(s) |
| Formylation | POCl₃, DMF | 2-Amino-7-phenyl-5H-pyrrolo[2,3-b]pyrazine-3-carbaldehyde | masterorganicchemistry.comresearchgate.netnih.govyoutube.com |
| Bromination | NBS, DMF | 2-Amino-3-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine | rsc.org |
| Iodination | NIS, DMF | 2-Amino-3-iodo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine | rsc.org |
Nucleophilic Aromatic Substitution Reactions of Halogenated Pyrrolo[2,3-B]pyrazine Derivatives
Halogenated pyrrolo[2,3-b]pyrazines are valuable intermediates for further functionalization via nucleophilic aromatic substitution (SNAᵣ) reactions. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by a nucleophile, particularly when the halogen is positioned at C-2 or C-7. masterorganicchemistry.comchadsprep.comnih.govyoutube.com
The presence of electron-withdrawing groups ortho or para to the leaving group generally accelerates SNAᵣ reactions. masterorganicchemistry.comchadsprep.com In the context of a halogenated this compound, a halogen at the C-2 or C-7 position would be susceptible to substitution. For instance, a 2-chloro or 2-bromo derivative could readily react with various nucleophiles such as amines, alcohols, and thiols. These reactions are often carried out at elevated temperatures, and in some cases, require a base. youtube.com
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of halogenated heterocycles. scilit.comnih.govnih.gov Reactions such as the Buchwald-Hartwig amination allow for the introduction of a wide range of primary and secondary amines at the halogenated position. nih.gov Similarly, Suzuki, Stille, and Heck couplings can be employed to form new carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkyl groups. researchgate.netosi.lvdntb.gov.ua For example, a 7-chloro-pyrrolo[2,3-b]pyrazine derivative could be coupled with an arylboronic acid in a Suzuki reaction to generate a 7-aryl-pyrrolo[2,3-b]pyrazine.
Table 2: Representative Nucleophilic Aromatic Substitution and Cross-Coupling Reactions on Halogenated Pyrrolo[2,3-b]pyrazines
| Starting Material | Reaction Type | Reagent(s) | Product Type | Reference(s) |
| 2-Chloro-7-phenyl-5H-pyrrolo[2,3-b]pyrazine | Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, base | 2-(R¹R²-amino)-7-phenyl-5H-pyrrolo[2,3-b]pyrazine | nih.gov |
| 7-Bromo-2-amino-5H-pyrrolo[2,3-b]pyrazine | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | 2-Amino-7-aryl-5H-pyrrolo[2,3-b]pyrazine | researchgate.netosi.lvmdpi.com |
| 2-Iodo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt, base | 2-(Alkynyl)-7-phenyl-5H-pyrrolo[2,3-b]pyrazine | osi.lvdntb.gov.ua |
Oxidation and Reduction Reactions of the Pyrrolo[2,3-B]pyrazine System
The pyrrolo[2,3-b]pyrazine core can undergo both oxidation and reduction reactions, targeting either the heterocyclic rings or the substituents. The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically leading to the formation of N-oxides. nih.govpsu.edumdpi.com Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid. orgsyn.org The formation of an N-oxide at one of the pyrazine nitrogens can significantly alter the electronic properties of the ring system, influencing its reactivity in subsequent reactions. For instance, N-oxidation can activate the pyrazine ring towards nucleophilic attack.
Reduction of the pyrrolo[2,3-b]pyrazine system can lead to various products depending on the reagents and reaction conditions. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C, PtO₂) can reduce the pyrazine ring, leading to dihydro- or tetrahydro-pyrrolo[2,3-b]pyrazines. Stronger reducing agents like lithium aluminum hydride (LAH) can potentially reduce both the pyrazine ring and other reducible functional groups that might be present on the molecule. However, the use of LAH can sometimes lead to low yields and complex product mixtures, requiring careful optimization of the reaction conditions. reddit.com Selective reduction of the pyrrole ring while leaving the pyrazine ring intact is challenging due to the electron-rich nature of the pyrrole.
Functionalization at Specific Ring Positions (e.g., C-7, C-2, N-5)
The ability to selectively functionalize specific positions of the pyrrolo[2,3-b]pyrazine core is crucial for the synthesis of analogs with diverse properties.
C-7 Position: The C-7 position, when substituted with a halogen, is a prime site for modification via palladium-catalyzed cross-coupling reactions. As mentioned in section 3.2, Suzuki, Stille, and Sonogashira couplings can be used to introduce a variety of substituents. Direct C-H arylation has also emerged as a powerful method for functionalizing heterocycles, and it is conceivable that under specific catalytic conditions, direct arylation at C-7 could be achieved. chemistryviews.org
C-2 Position: The C-2 position, bearing an amino group in the target molecule, can be further functionalized. For example, the amino group can be acylated or alkylated. If the C-2 position is halogenated, it becomes a handle for introducing various nucleophiles through SNAᵣ or palladium-catalyzed reactions. beilstein-journals.org
N-5 Position: The nitrogen atom at the N-5 position of the pyrrole ring is a nucleophilic center and can be readily functionalized. N-alkylation can be achieved using alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig N-arylation, using aryl halides. mdpi.comnih.gov The introduction of a substituent at the N-5 position can significantly impact the biological activity and physical properties of the molecule.
Stereochemical Considerations in Pyrrolo[2,3-B]pyrazine Modifications
While the core pyrrolo[2,3-b]pyrazine ring system is planar and achiral, stereocenters can be introduced during modification reactions, leading to the formation of enantiomers or diastereomers.
For instance, the reduction of the pyrazine or pyrrole ring can generate new stereocenters. The stereochemical outcome of such reductions can often be controlled by the choice of catalyst and reaction conditions. Heterogeneous catalytic hydrogenation of substituted pyrroles has been shown to proceed with high diastereoselectivity, where the initial reduction of a substituent can direct the subsequent hydrogenation of the pyrrole ring. nih.gov
If a substituent introduced at any position contains a chiral center, the resulting molecule will be chiral. For example, if an amino acid derivative is coupled to the pyrrolo[2,3-b]pyrazine core, the resulting product will have a defined stereochemistry.
In cases where a racemic mixture is formed, chromatographic separation using a chiral stationary phase can be employed to isolate the individual enantiomers. The stereochemistry of the final products is often a critical determinant of their biological activity, making stereoselective synthesis and characterization essential aspects of medicinal chemistry programs involving this scaffold. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Phenyl 5h Pyrrolo 2,3 B Pyrazin 2 Amine Derivatives
Elucidation of Substituent Effects on Biological Activity of Pyrrolo[2,3-B]pyrazin-2-amines
The biological activity of pyrrolo[2,3-b]pyrazin-2-amines is highly sensitive to the nature and position of various substituents on the core scaffold. Systematic modifications have revealed critical insights into the molecular interactions that drive target engagement and inhibitory potency. The pyrrolo[2,3-b]pyrazine core itself is considered a privileged scaffold in drug discovery due to its ability to mimic ATP and interact with the hinge region of kinases. evitachem.comresearchgate.net
Impact of the Phenyl Group at Position 7 on Molecular Recognition
The phenyl group at the 7-position of the pyrrolo[2,3-b]pyrazine ring plays a crucial role in molecular recognition and has been a key focus of SAR studies. evitachem.comsemanticscholar.org Its orientation and substitution pattern significantly influence the compound's interaction with the target protein, often dictating both potency and selectivity.
Electronic Effects of Phenyl Substituents: The electronic properties of substituents on the 7-phenyl ring can dramatically alter biological activity.
Electron-donating groups (EDGs): The introduction of electron-donating groups, such as methoxy (B1213986) or tolyl groups, at the para-position of the phenyl ring has been shown to enhance kinase inhibitory activity. evitachem.com For example, a p-tolyl group at this position can improve potency by providing complementary surface matching within the hydrophobic pocket. evitachem.com The increased electron density on the scaffold can lead to a several-fold increase in inhibition compared to the unsubstituted phenyl ring. evitachem.com
Electron-withdrawing groups (EWGs): Conversely, the presence of electron-withdrawing groups like halogens or a nitrile group tends to diminish the compound's potency. evitachem.com This suggests that beyond simple hydrophobicity, electronic complementarity plays a vital role in the interaction with the target.
| Substituent at para-position of 7-phenyl ring | Effect on Potency | Rationale |
|---|---|---|
| -H (unsubstituted) | Baseline | Standard hydrophobic interaction |
| -CH3 (p-tolyl) | Enhanced | Complementary surface matching and favorable hydrophobic interactions. evitachem.com |
| -OCH3 (methoxy) | Significantly Enhanced | Increased electron density on the scaffold leading to stronger interactions. evitachem.com |
| -Cl, -Br (halogens) | Diminished | Unfavorable electronic effects despite similar lipophilicity. evitachem.com |
| -CN (nitrile) | Diminished | Strong electron-withdrawing nature reduces binding affinity. evitachem.com |
Significance of the Amine Functionality at Position 2 for Target Interactions
The 2-amino group is a critical pharmacophoric feature of the 7-phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine scaffold, directly participating in key hydrogen bonding interactions within the ATP-binding site of many kinases. evitachem.comnih.gov
Hydrogen Bonding: This primary amine can act as both a hydrogen bond donor and acceptor, forming crucial connections with the hinge region of the kinase. evitachem.com For example, in FGFR inhibitors, the 2-amino group has been observed to form hydrogen bonds with the backbone of residues like Asp641, contributing to sub-nanomolar potency. evitachem.com The ability to form these specific interactions is a cornerstone of the scaffold's inhibitory activity.
Impact of Substitution: Modification of the 2-amino group generally leads to a significant loss of activity. Replacing the amine with other functional groups or introducing bulky substituents disrupts the essential hydrogen bonding network, thereby reducing the compound's affinity for the target kinase. However, in some cases, specific anilino substitutions at this position have been explored to target different kinases, such as Mer and Axl tyrosine kinases, where the aniline (B41778) nitrogen can form a key salt bridge. semanticscholar.org
Influence of Substitutions on the 5H-Pyrrole Nitrogen on Activity and Selectivity
The nitrogen atom at position 5 of the pyrrolo[2,3-b]pyrazine core, part of the pyrrole (B145914) ring, is also a site for potential modification that can influence the compound's properties. mdpi.comresearchgate.net
Modulation of Physicochemical Properties: Substitution at the N5 position can alter the molecule's solubility, metabolic stability, and cell permeability. While extensive SAR data for this specific position on the this compound scaffold is less common in the provided context, studies on related pyrrolopyrimidine and pyrrolopyrazine cores suggest that N5 substitution can be a viable strategy to fine-tune pharmacokinetic properties. mdpi.com For instance, in some series, N5 substitution has been shown to decrease toxicity. mdpi.com
Impact on Kinase Selectivity: Modifications at this position can also influence selectivity for different kinases. By introducing substituents that create steric hindrance or new interaction points, it is possible to favor binding to one kinase over another. However, these modifications must be carefully designed to avoid disrupting the crucial hydrogen bond that the pyrazine (B50134) nitrogen at position 5 often forms with the kinase hinge region. evitachem.com
Rational Design Strategies for Optimizing Pyrrolo[2,3-B]pyrazin-2-amine Analogues
The development of potent and selective pyrrolo[2,3-b]pyrazin-2-amine analogues relies heavily on rational design strategies informed by SAR data and structural biology. semanticscholar.orgresearchgate.net
Structure-Based Drug Design (SBDD): A primary approach involves using X-ray co-crystal structures of lead compounds bound to their target kinases. nih.govnih.gov These structures provide a detailed map of the binding site, revealing key interactions and identifying pockets that can be exploited for further optimization. For example, the discovery that the 7-phenyl group occupies a specific hydrophobic pocket in FGFR1 allowed for the targeted synthesis of derivatives with substituents that better fill this space, leading to improved potency. evitachem.com
Scaffold Hopping and Bioisosteric Replacement: In some instances, replacing the pyrrolo[2,3-b]pyrazine core with a similar heterocyclic system, a technique known as scaffold hopping, can lead to improved properties. For example, comparing the activity of pyrrolo[2,3-b]pyrazine derivatives with pyrazolo[4,3-b]pyridine analogues has shown that the former can exhibit increased binding activity for certain kinases like FGFR1. nih.gov Bioisosteric replacement of specific functional groups is also a common strategy to enhance metabolic stability or other pharmacokinetic parameters without sacrificing potency. nih.gov
Fragment-Based Drug Discovery (FBDD): While not explicitly detailed in the provided search results for this specific scaffold, FBDD is a powerful strategy where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The pyrrolo[2,3-b]pyrazine core itself can be considered a key fragment that is decorated with other functionalities to achieve the desired biological activity.
Conformational Analysis and its Implications for Ligand-Target Binding
Torsional Angles and Rotational Barriers: The torsional angle between the pyrrolo[2,3-b]pyrazine core and the 7-phenyl ring is a key conformational parameter. The energetic barrier to rotation around the C7-phenyl bond will determine the preferred, low-energy conformations of the molecule in solution. These preferred conformations are the ones most likely to be recognized by the target protein.
| Conformational Feature | Implication for Binding |
|---|---|
| Planarity of the Pyrrolo[2,3-b]pyrazine Core | Facilitates π-stacking interactions with aromatic residues in the kinase binding site. evitachem.com |
| Torsional Angle of the 7-Phenyl Group | Determines the orientation within the hydrophobic pocket and the quality of van der Waals contacts. evitachem.com |
| Flexibility of Substituents | Can allow for induced-fit binding, but excessive flexibility can be entropically unfavorable. |
Advanced Computational Chemistry and Modeling Approaches for Pyrrolo 2,3 B Pyrazin 2 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying the properties of molecules like those in the pyrrolo[2,3-b]pyrazine family. DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and spectroscopic features. nih.gov
Methods such as Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) are commonly employed in conjunction with basis sets like 6-31G(d,p) to achieve a balance between computational cost and accuracy. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties, which dictates its chemical behavior. Key outputs from DFT studies include the total energy, dipole moment, and the distribution of electron density, which are fundamental to understanding the molecule's reactivity profile. Theoretical studies using DFT are crucial for identifying new drug candidates and understanding the electronic properties of different molecular structures. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability.
For pyrrolo[2,3-b]pyrazine systems, FMO analysis helps to:
Predict Reactivity: A small HOMO-LUMO gap suggests that a molecule is more polarizable and will be more reactive, as it requires less energy to remove an electron from the HOMO and donate it to an acceptor.
Identify Reactive Sites: The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively. The regions of the molecule where the HOMO density is highest are prone to electrophilic attack, while regions with high LUMO density are susceptible to nucleophilic attack. youtube.com
Understand Reaction Mechanisms: FMO theory is a powerful tool for rationalizing the outcomes of pericyclic reactions and other concerted processes. wikipedia.org
While FMOs are highly effective for small molecules, their delocalized nature in larger systems can obscure local reactivity. To address this, the concept of frontier molecular orbitalets (FMOLs) has been developed, which localizes orbitals in both physical and energy space to better pinpoint reactive regions in large molecules. nih.gov
Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance in Pyrrolo[2,3-b]pyrazines |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates stronger electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates stronger electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A crucial indicator of chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity and lower stability. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is calculated by placing a hypothetical positive "test" charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded to show regions of varying electrostatic potential, providing a guide to the molecule's reactive behavior. libretexts.orgresearchgate.net
MEP maps are invaluable for understanding:
Sites for Electrophilic and Nucleophilic Attack: They clearly delineate electron-rich and electron-poor regions.
Hydrogen Bonding Interactions: Regions of negative potential are indicative of hydrogen bond acceptors. researchgate.net
Intermolecular Interactions: MEP helps predict how a molecule will interact with other molecules, including biological receptors.
For a molecule like 7-Phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine, the MEP map would reveal the electrostatic landscape. The nitrogen atoms of the pyrazine (B50134) and pyrrole (B145914) rings, along with the exocyclic amine group, are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms attached to the amine group would exhibit positive potential. researchgate.net
Table 2: Interpretation of MEP Map Color Coding
| Color | Electrostatic Potential | Interpretation |
| Red | Most Negative | Electron-rich region; preferred site for electrophilic attack. |
| Orange/Yellow | Intermediate Negative | Electron-rich region. |
| Green | Neutral (Zero Potential) | Region of relative neutrality. |
| Blue | Positive | Electron-poor region; preferred site for nucleophilic attack. youtube.com |
Molecular Dynamics Simulations for Conformational Dynamics and Ligand Binding
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. plos.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of conformational dynamics and thermodynamic properties.
In the context of this compound and its derivatives, MD simulations are crucial for:
Exploring Conformational Space: The molecule's flexibility, including the rotation of the phenyl group, can be explored to identify low-energy, stable conformations.
Simulating Ligand-Receptor Binding: MD simulations can model the entire process of a ligand binding to its protein target, such as a kinase. plos.orgnih.gov This allows for the study of the binding pathway and the stability of the resulting complex. plos.orgnih.gov
Calculating Binding Free Energies: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the free energy of binding, providing a quantitative measure of binding affinity. researchgate.net
Analyzing Structural Changes: MD simulations reveal how the binding of a ligand can induce conformational changes in the target protein, which is often essential for biological function or inhibition. plos.org Studies on related pyrimidine (B1678525) derivatives have shown that MD simulations can elucidate the inhibitory mechanisms by revealing key interactions with hinge regions and charged residues in protein targets. nih.gov
Table 3: Key Metrics from Molecular Dynamics (MD) Simulations
| Metric | Description | Application |
| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms (usually the backbone) of superimposed protein or ligand structures over time, relative to a reference structure. | Assesses the stability of the simulation and indicates if the system has reached equilibrium. researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position during the simulation. | Identifies flexible or rigid regions within a protein or ligand. researchgate.net |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. | Determines the key hydrogen bonding interactions that contribute to binding stability. |
| Binding Free Energy (e.g., MM/GBSA) | An end-point method to estimate the free energy of binding from a set of simulation snapshots. | Ranks the binding affinities of different ligands to a common receptor. |
In Silico Prediction of Molecular Interactions and Binding Modes
In silico methods encompass a range of computational techniques used to predict how a small molecule (ligand) might bind to a macromolecular target (receptor). These methods are central to modern drug discovery, enabling the rapid screening of virtual compound libraries and the rational design of new inhibitors.
For the this compound scaffold, which is known to be a core structure for various kinase inhibitors, these predictive methods are particularly relevant. nih.gov Key techniques include:
Molecular Docking: This method predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. Docking algorithms score different poses based on factors like steric complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). The results provide a static snapshot of the most likely binding mode.
Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model can be used to search databases for other molecules that fit the required features.
Virtual Screening: Large databases of compounds can be computationally screened using docking or pharmacophore models to identify potential "hits" for further experimental testing.
These in silico predictions have been successfully applied to related N-propargylamine structures to analyze potential biological activities and guide further chemical design. nih.gov
Table 4: A Typical Molecular Docking Workflow
| Step | Description |
| 1. Receptor Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. |
| 2. Ligand Preparation | The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized to obtain a low-energy conformation. |
| 3. Binding Site Definition | The active site or pocket on the receptor where the ligand is expected to bind is defined, often based on the location of a known co-crystallized ligand. |
| 4. Docking Simulation | The ligand is placed into the defined binding site, and a search algorithm explores various conformations and orientations (poses) of the ligand. |
| 5. Scoring and Analysis | Each pose is evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are analyzed to understand the key molecular interactions. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on DFT, are powerful tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states.
For the synthesis and modification of the pyrrolo[2,3-b]pyrazine core, quantum chemical calculations can provide invaluable insights into:
Reaction Pathways: Competing reaction pathways can be evaluated to predict the most likely product.
Transition State Analysis: The geometry and energy of transition states can be calculated, allowing for the determination of activation energies. This helps in understanding reaction kinetics and predicting the conditions required for a reaction to proceed.
Tautomerism: The relative stabilities of different tautomers, such as the keto-enol forms that can arise in heterocyclic systems, can be calculated to determine the predominant species under given conditions. nih.gov
Catalytic Cycles: For reactions involving catalysts, quantum calculations can model the entire catalytic cycle, revealing the role of the catalyst at each step.
By applying methods like the Transition State Theory (TST), researchers can estimate thermo-kinetic features of different conversion processes, providing a comprehensive understanding of the reaction dynamics at a molecular level. nih.gov
Analytical and Spectroscopic Characterization Methodologies for Pyrrolo 2,3 B Pyrazin 2 Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pyrrolo[2,3-b]pyrazine derivatives. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined. uobasrah.edu.iq
For 7-Phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the phenyl ring, the pyrrole (B145914) NH, the pyrazine (B50134) ring, and the C2-amine group. The aromatic region would show multiplets for the phenyl protons and singlets or doublets for the protons on the heterocyclic core. The amine protons would likely appear as a broad singlet, and the pyrrole NH proton would also present a characteristic singlet.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. uobasrah.edu.iq The spectrum would show distinct peaks for the carbons of the phenyl group and the six unique carbons of the fused pyrrolo[2,3-b]pyrazine ring system. The chemical shifts are indicative of the electronic environment of each carbon, distinguishing between those bonded to nitrogen and those in the aromatic rings. Two-dimensional NMR experiments, such as COSY and HMBC, can be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecular framework. uobasrah.edu.iq
Table 1: Expected ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound Data are representative and based on analysis of structurally similar compounds. rsc.orgsci-hub.st
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Description |
| Amine | ¹H | 5.0 - 6.0 (broad s) | Protons of the C2-NH₂ group. |
| Pyrrole NH | ¹H | 11.0 - 12.5 (broad s) | Proton of the pyrrole nitrogen (N5). |
| Pyrazine-H | ¹H | 7.0 - 8.5 (s, d) | Protons attached to the pyrazine ring. |
| Phenyl-H | ¹H | 7.2 - 8.0 (m) | Protons of the C7-phenyl substituent. |
| Aromatic C | ¹³C | 110 - 160 | Carbons of the phenyl and pyrrolo[2,3-b]pyrazine rings. |
| C-NH₂ | ¹³C | 150 - 160 | Carbon atom at position 2, bonded to the amine group. |
s = singlet, d = doublet, m = multiplet
High-Resolution Mass Spectrometry (HRMS) and LC-MS for Molecular Mass and Purity Verification
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and verifying its elemental composition. clinicaterapeutica.it For this compound, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₂H₁₀N₄. The experimentally determined mass should align with the calculated exact mass within a very narrow tolerance (typically <5 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to assess the purity of the compound. rsc.orgnih.gov The liquid chromatography component separates the target compound from any impurities or starting materials, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting peaks. A typical analysis would show a single major peak in the chromatogram corresponding to the desired product, with its mass spectrum showing a prominent ion for the protonated molecule [M+H]⁺. mdpi.com
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₀N₄ | evitachem.com |
| Molecular Weight ( g/mol ) | 210.23 | evitachem.com |
| Calculated Exact Mass (Da) | 210.0905 | Computed |
| Expected HRMS [M+H]⁺ (m/z) | 211.0978 | Computed |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.
For derivatives of the pyrrolo[2,3-b]pyrazine class, X-ray crystallography has been used to confirm the planar nature of the fused heterocyclic scaffold. evitachem.com In co-crystal structures of this compound with protein targets like FGFR1, the analysis reveals critical intermolecular interactions. evitachem.com The 7-phenyl group typically occupies a hydrophobic pocket, with its planar orientation optimized for van der Waals contacts. evitachem.com The 2-amino group and the pyrazine nitrogen atoms often act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within a binding site. evitachem.com
Table 3: Summary of Potential Crystallographic Insights
| Structural Feature | Description |
| Overall Geometry | The fused pyrrolo[2,3-b]pyrazine core is largely planar. |
| Phenyl Group Orientation | The C7-phenyl ring is positioned to engage in hydrophobic and π-stacking interactions. |
| Intermolecular Bonding | The 2-amino group can serve as a hydrogen bond donor, while pyrazine nitrogens can act as acceptors. evitachem.com |
| Solid-State Packing | The crystal structure would reveal how individual molecules pack together, influenced by hydrogen bonds and π-π stacking. |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated π-electron system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. core.ac.uk The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key structural motifs. These include N-H stretching vibrations for the pyrrole and amine groups, C-H stretches for the aromatic rings, and various C=C and C=N stretching vibrations within the heterocyclic and phenyl rings. researchgate.net
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine & Pyrrole N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=N / C=C | Stretch | 1500 - 1650 |
| Aromatic Ring | Bend (out-of-plane) | 690 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. montana.edu Compounds with extensive conjugated systems, like this compound, typically exhibit strong absorption in the UV-Vis region. The spectrum is characterized by absorption bands resulting from π→π* and n→π* electronic transitions. montana.edu The fusion of the pyrrole and pyrazine rings, along with the phenyl substituent, creates a large, electron-rich system that is expected to absorb light at longer wavelengths (a "red shift") compared to the parent pyrazine heterocycle. montana.edunist.gov
Table 5: Expected Electronic Transitions in UV-Vis Spectrum
| Transition Type | Description | Expected Wavelength Region |
| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Typically high intensity. | 250 - 400 nm |
| n→π | Excitation of a non-bonding electron (from nitrogen) to a π antibonding orbital. Typically lower intensity. | >300 nm |
Emerging Research Directions and Future Perspectives in Pyrrolo 2,3 B Pyrazin 2 Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Pyrrolo[2,3-B]pyrazines
The growing emphasis on green chemistry is steering the development of new synthetic routes for pyrrolo[2,3-b]pyrazines that are not only efficient but also environmentally benign. Traditional methods often rely on harsh reagents and multi-step processes; however, current research focuses on innovative strategies that minimize waste, energy consumption, and the use of hazardous substances.
Key advancements include:
Catalyst-Free Tandem Reactions: Efficient and operationally simple syntheses of related dihydropyrrolo[2,3-c]pyrazines have been developed using a tandem hydroamination-SNAr sequence under catalyst-free conditions, offering moderate to high yields. researchgate.net
1,3-Dipolar Cycloaddition: This method is employed to synthesize the pyrrolopyrazine ring system by generating heterocyclic ylides in situ, which then react with dipolarophiles like ethyl propiolate in a basic medium. nih.govmdpi.com This approach allows for the selective formation of specific regioisomers. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a robust technique for preparing pyrrolo[2,3-d]pyrimidine derivatives, significantly reducing reaction times and often improving yields compared to conventional heating. nih.govresearchgate.net
Sustainable Catalysis: A practical and sustainable approach for preparing the related pyrrolo[2,3-b]indole (B14758588) scaffold utilizes a Cu/Fe co-catalyst system. rsc.org This reaction proceeds at a low temperature (50 °C) in water, is base- and oxidant-free, and the aqueous catalyst system can be recycled multiple times, highlighting a significant step towards greener chemical production. rsc.org
These modern synthetic strategies are crucial for building libraries of diverse pyrrolo[2,3-b]pyrazine derivatives for drug discovery programs.
Table 1: Comparison of Modern Synthetic Methodologies for Pyrrolo[2,3-b]pyrazines and Related Heterocycles
| Methodology | Key Features | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Tandem Hydroamination-SNAr | Catalyst-free, mild reagents | Operational simplicity, good yields, expands chemical scope | Synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyrazines | researchgate.net |
| 1,3-Dipolar Cycloaddition | In situ generation of ylides, reaction with dipolarophiles | High regioselectivity, versatile for creating fused systems | Synthesis of pyrrolopyrazine/pyrrolopyrimidine rings | nih.govmdpi.com |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions | Reduced reaction times, improved yields, robust | Preparation of substituted pyrrolo[2,3-d]pyrimidines | nih.govresearchgate.net |
| Cu/Fe Co-catalyzed C-H Amination | Dual metal catalyst, aqueous medium, low temperature | Sustainable, recyclable catalyst, base- and oxidant-free | Preparation of pyrrolo[2,3-b]indoles | rsc.org |
Integration of Advanced Computational Approaches for De Novo Drug Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of novel therapeutic agents. nih.gov For the 7-phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine scaffold, these approaches are pivotal for optimizing lead compounds and exploring new chemical space. nih.govresearchgate.net
Key computational strategies include:
Structure-Based Virtual Screening and Molecular Docking: These methods are used to screen large virtual libraries of compounds to identify those that are likely to bind to a specific biological target. nih.govresearchgate.net By simulating the interaction between the ligand (e.g., a pyrrolopyrazine derivative) and the protein's active site, researchers can predict binding affinities and modes. nih.govnih.gov For instance, docking studies of pyrrolo[2,3-d]pyrimidine derivatives with the anti-apoptotic protein Bcl-2 have successfully predicted promising binding affinities, which were later confirmed by experimental assays. nih.gov
De Novo Drug Design: Moving beyond screening existing compounds, de novo design algorithms build novel molecules from scratch. researchgate.net These methods can be broadly classified into two paradigms: traditional combinatorial optimization methods and, more recently, deep learning (DL) approaches. nih.govresearchgate.net DL models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from vast datasets of known molecules to generate new structures with desired properties. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of predicted binding poses from docking experiments. nih.gov This technique was used to confirm the stability of a lead pyrazolopyrimidine analog within the binding pocket of a Wolbachia protein target, strengthening its case as a potential drug candidate. nih.gov
3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models correlate the 3D properties of molecules with their biological activity. nih.gov This helps in understanding which structural features are critical for potency and can guide the rational design of more active analogs. nih.gov
These computational tools accelerate the drug design cycle, from hit identification to lead optimization, by prioritizing the synthesis of compounds with the highest probability of success. nih.gov
Exploration of Diverse Molecular Targets and Biological Pathways
While initially explored for a narrow range of targets, research has revealed that the 5H-pyrrolo[2,3-b]pyrazine scaffold is a versatile "warhead" capable of inhibiting a wide variety of enzymes, particularly protein kinases. researchgate.netnih.gov The 7-phenyl substitution has been shown to be particularly effective for optimizing target selectivity and pharmacokinetic properties. evitachem.com
The adaptability of the scaffold allows it to target several key biological pathways implicated in diseases like cancer:
Fibroblast Growth Factor Receptors (FGFRs): The 5H-pyrrolo[2,3-b]pyrazine core has been extensively optimized to yield potent and selective FGFR inhibitors. nih.govnih.gov The 7-phenyl group occupies a critical hydrophobic region in the FGFR1 kinase domain, and the 2-amino group forms crucial hydrogen bonds, mimicking ATP's interaction with the kinase hinge region. evitachem.comnih.gov Compound 13 from one study demonstrated high potency and selectivity for FGFR1. nih.gov
RET Kinase: Point mutations and fusions of the RET kinase are drivers for certain types of thyroid and non-small cell lung cancers. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type RET and the drug-resistant V804M mutant, acting as type 2 inhibitors. nih.gov
Other Kinases: The scaffold has also been reported to show inhibitory activity against Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), and focal adhesion kinase (FAK), among others. nih.gov For example, 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine showed improved binding to JAK3. evitachem.com
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Derivatives of 6-phenylpyrrolo[2,3-b]pyrazine have been identified as submicromolar activators of wild-type and mutated CFTR chloride channels, suggesting therapeutic potential in diseases like cystic fibrosis. nih.gov
The ability to modulate these diverse targets underscores the importance of the pyrrolo[2,3-b]pyrazine core in developing targeted therapies. researchgate.net
Table 2: Selected Pyrrolo[2,3-b]pyrazine Derivatives and Their Biological Targets
| Compound | Core Scaffold | Target(s) | Reported Activity (IC₅₀) | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| Compound 13 (unspecified structure) | 5H-pyrrolo[2,3-b]pyrazine | FGFR1 | Potent (specific value not provided) | Cancer | nih.gov |
| Compound 59 (unspecified structure) | pyrrolo[2,3-d]pyrimidine | RET-wt, RET V804M | Low nanomolar | Cancer (NSCLC) | nih.gov |
| 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine | 5H-pyrrolo[2,3-b]pyrazine | JAK3 | 157 nM | Inflammation/Cancer | evitachem.com |
| RP107 | 6-(4-hydroxyphenyl)pyrrolo[2,3-b]pyrazine | CFTR | Activator (EC₅₀ = 89 nM) | Cystic Fibrosis | nih.gov |
Interdisciplinary Research with Materials Science and Chemical Biology
The unique photophysical and electronic properties of the pyrrolo[2,3-b]pyrazine core and its analogs are paving the way for applications beyond medicine, particularly in materials science and chemical biology.
Materials Science: The related pyrido[2,3-b]pyrazine (B189457) core, which has a high electron-accepting ability, is being used to construct donor-acceptor-donor (D-A-D) type molecules. nih.gov These materials exhibit intriguing photophysical properties, including intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). nih.gov By synthetically modifying the donor groups attached to the pyrazine-based acceptor, researchers can tune the emission color from blue to red. nih.gov Such tunable emissive materials have potential applications in the fabrication of organic light-emitting diodes (OLEDs) and other electro-conductive devices. nih.gov
Chemical Biology: Pyrrolo[2,3-b]pyrazine derivatives can be developed as chemical probes to study complex biological processes. Their ability to selectively bind to specific proteins allows them to be used to interrogate the function of these proteins within a cellular context. For example, fluorescently tagged versions of these inhibitors could be used to visualize the localization and dynamics of target kinases within living cells. The development of pyrrolopyrazine-based compounds as chemical probes or sensors represents a burgeoning area of research that bridges synthetic chemistry with cell biology.
This interdisciplinary approach not only expands the utility of the pyrrolo[2,3-b]pyrazine scaffold but also provides powerful new tools for both basic and applied scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
